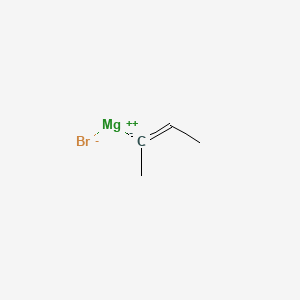
Zonisamide sodium salt
Descripción general
Descripción
Zonisamide sodium salt is an antiepileptic drug . It is effective in various animal epilepsy models and humans with both partial and generalized epileptic seizures . Zonisamide sodium salt also scavenges nitric oxide (NO) .
Synthesis Analysis
The synthesis of Zonisamide involves the conversion of 1,2-benzisoxazole-3-acetic acid into 1,2-benzisoxazole-3-methane sulfonic acid . The sulfonic acid is formed as a fine powder, making it a better reactive species .Molecular Structure Analysis
Zonisamide is a synthetic 1,2-benzisoxazole-3-methanesulfonamide . The molecular formula of Zonisamide sodium salt is C8H7N2NaO3S .Chemical Reactions Analysis
Zonisamide blocks both KCl-induced glutamate release and the stimulatory effects of Ca2+ on glutamate release . It has been shown to attenuate voltage-dependent T-type (inward) Ca2+ channel currents and also blocks voltage-sensitive Na+ channel currents .Physical And Chemical Properties Analysis
Zonisamide sodium salt has a molecular weight of 234.21 . It is a white to beige powder and is moderately soluble in water .Aplicaciones Científicas De Investigación
Neuroprotection and Treatment in Parkinson's Disease
Zonisamide, an antiepileptic drug, is also used for treating Parkinson's disease (PD). It has shown efficacy as an adjunct to other PD therapies, thanks to its ability to block voltage-dependent Na(+) channels and T-type Ca(2+) channels, and modify dopamine activity. Moreover, it exhibits neuroprotective properties in ischemia models and influences antioxidant systems. In mouse models of PD, concurrent treatment with zonisamide attenuated the reduction in striatal contents of dopamine and its metabolites, demonstrating its potential in PD management (Sonsalla et al., 2010). Additionally, zonisamide inhibits monoamine oxidase B (MAO-B) activity, which is relevant to its clinical symptoms improvement in PD patients (Li et al., 2020).
Neuroprotective Effects in Epilepsy
Zonisamide is widely recognized for its antiepileptic capabilities. It exhibits neuroprotective effects, particularly in the treatment of epilepsy. Its mechanism of action includes inhibition of voltage-gated sodium action potentials and reduction of T-type calcium-channel currents. These properties make zonisamide suitable for various types of epilepsy, especially those resistant to other antiepileptic drugs (Dixit et al., 2015). In vitro studies have also highlighted its antioxidant and neuroprotective properties at therapeutic doses, suggesting protection against ischemic damage and recurrent seizure activity (Holder & Wilfong, 2011).
Potential in Treating Other Neurological Disorders
Zonisamide has shown potential in treating other neurological disorders beyond epilepsy and PD. Its impact on neurotransmitter metabolism and behaviors, particularly focusing on motor and non-motor symptoms, is noteworthy. For example, it has been observed to decrease dopamine turnover in various brain regions, enhancing locomotor activity and novelty seeking in animal models. This suggests its potential usefulness in improving both motor symptoms and neuropsychiatric non-motor symptoms such as apathy in PD (Uemura et al., 2017).
Application in Other Medical Conditions
Although the focus of zonisamide has been predominantly on neurological disorders, its effects have been explored in other medical conditions as well. For instance, there has been research on its efficacy and safety compared to sodium valproate in the management of migraine headaches, suggesting its potential as an alternative treatment in certain cases (Assarzadegan et al., 2016).
Safety And Hazards
Direcciones Futuras
Zonisamide sodium salt has been proven to treat multiple seizure types but has been largely underutilized in US clinical practice . It shows benefits in the treatment of patients with epilepsy and other CNS disorders through its many unique mechanisms of action . Further studies are needed to establish its efficacy in epilepsy and its potential use in non-epileptic conditions like neuropathic pain, migraine prophylaxis, and Parkinsonism .
Propiedades
IUPAC Name |
sodium;1,2-benzoxazol-3-ylmethylsulfonylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N2O3S.Na/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7;/h1-4H,5H2,(H-,9,11,12);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIRPKGWOVBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)[NH-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N2NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399302 | |
| Record name | Zonisamide sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zonisamide sodium salt | |
CAS RN |
68291-98-5 | |
| Record name | Zonisamide sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zonisamide sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
